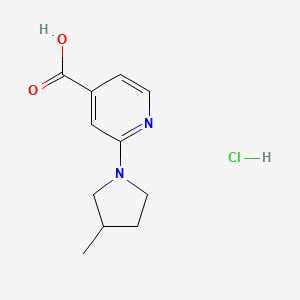
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 3-methylpyrrolidin-1-yl group and a carboxylic acid group, which is further converted to its hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as the primary raw materials.
Reaction Steps: The process involves a series of reactions, including amination, cyclization, and oxidation. The key steps are
Hydrochloride Formation: The final step involves the conversion of the carboxylic acid to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups introduced at specific positions on the pyridine ring .
Aplicaciones Científicas De Investigación
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is believed to interact with nicotinic acetylcholine receptors, similar to other pyridine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
(S)-Nicotine: A naturally occurring alkaloid with a similar pyridine structure.
3-(1-Methylpyrrolidin-2-yl)pyridine: Another pyridine derivative with similar structural features.
Uniqueness
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8-3-5-13(7-8)10-6-9(11(14)15)2-4-12-10;/h2,4,6,8H,3,5,7H2,1H3,(H,14,15);1H |
Clave InChI |
IHRNCULFTSLJCX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C1)C2=NC=CC(=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


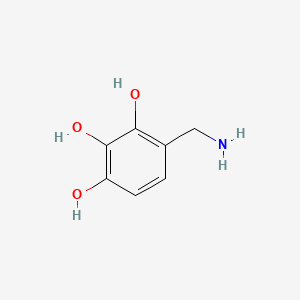
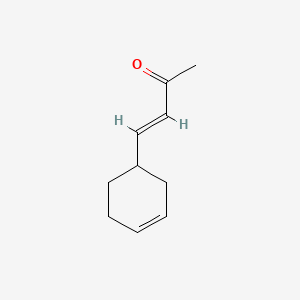
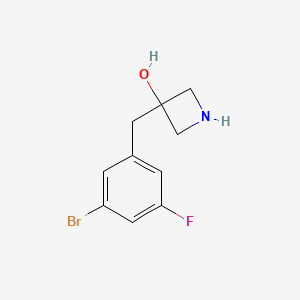
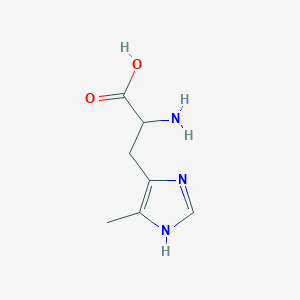
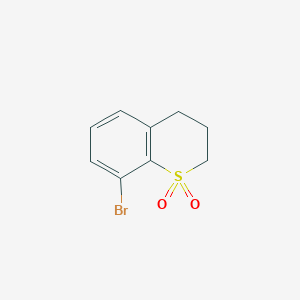


![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)

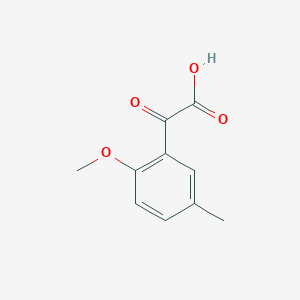
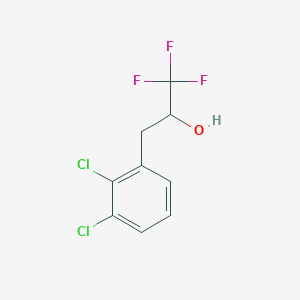
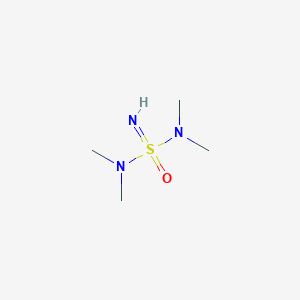
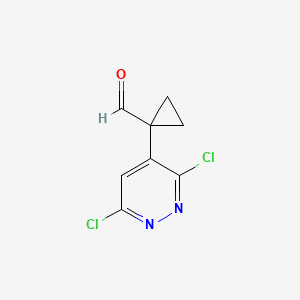
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
